Suberoyl bis-hydroxamic acid

HDAC inhibition Enzymology Isozyme selectivity

HDAC inhibition studies face limited options that avoid pan-HDAC cytotoxicity. SBHA (Suberoyl bis-hydroxamic acid) solves this with competitive, cell-permeable HDAC1/3 inhibition (ID50: 0.25/0.30 μM), enabling dose-response and washout reversibility experiments. • Induces p53-dependent apoptosis (p53, p21, Bax, PUMA upregulation) in MCF-7 cells • Synergizes with TRAIL (apoptosis increase from 10-15% to 45-50% at 20 μM) • Validated in vivo at 200 mg/kg (i.p., q2d) with 55% tumor growth inhibition in MTC xenografts. ≥98% purity, available for immediate global dispatch.

Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
Cat. No. B611044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberoyl bis-hydroxamic acid
SynonymsSuberohydroxamic Acid
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC(CCCC(=O)NO)CCC(=O)NO
InChIInChI=1S/C8H16N2O4/c11-7(9-13)5-3-1-2-4-6-8(12)10-14/h13-14H,1-6H2,(H,9,11)(H,10,12)
InChIKeyIDQPVOFTURLJPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SBHA: Cell-Permeable HDAC1/3 Inhibitor for Apoptosis Research


Suberoyl bis-hydroxamic acid (SBHA), also known as suberohydroxamic acid or suberic bishydroxamate, is a competitive, cell-permeable histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class of hybrid polar compounds [1]. It exhibits inhibitory activity against HDAC1 and HDAC3 with ID50 values of 0.25 μM and 0.30 μM, respectively, and promotes mitochondrial apoptotic pathways in tumor cells [1]. The compound (CAS 38937-66-5, MW 204.22 g/mol) is widely used in oncology research to study the role of HDAC inhibition in cancer cell proliferation, differentiation, and apoptosis .

SBHA Cannot Be Replaced by Generic HDAC Inhibitors


HDAC inhibitors are a structurally diverse class of compounds with distinct selectivity profiles, potency ranges, and off-target effects [1]. Substituting SBHA with a generic 'HDAC inhibitor' without accounting for its specific HDAC1/3 inhibitory profile, its competitive binding mechanism, and its unique biological outcomes can lead to irreproducible results and misinterpretation of experimental data [1][2]. For example, pan-HDAC inhibitors like SAHA (vorinostat) exhibit a different isozyme selectivity spectrum and are clinically approved drugs with optimized pharmacokinetic properties, whereas carboxylate-based HDAC inhibitors such as sodium butyrate or valproic acid require millimolar concentrations to achieve similar cellular effects [2][3]. The following evidence quantifies exactly where SBHA differentiates itself from its closest analogs.

SBHA Quantitative Differentiation vs. Key Comparators


HDAC1 Inhibitory Potency vs. SAHA

SBHA inhibits HDAC1 and HDAC3 with IC50 values of 0.25 μM and 0.30 μM, respectively . In contrast, the FDA-approved pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) inhibits HDAC1 with an IC50 of 10 nM . SBHA's potency for HDAC1 is therefore approximately 25- to 40-fold lower than that of SAHA, establishing SBHA as a moderately potent tool compound rather than a high-potency therapeutic candidate. This differential potency is critical for experimental design where excessive HDAC inhibition may confound results due to cytotoxicity.

HDAC inhibition Enzymology Isozyme selectivity

T. gondii Host Protection vs. Other HDAC Inhibitors

In a comparative study of hydroxamic acid HDAC inhibitors against T. gondii tachyzoite proliferation in HS68 human foreskin fibroblast cells, nanomolar concentrations of SAHA, SBHA, scriptaid, and trichostatin A (TSA) all inhibited parasite growth [1]. However, SBHA was the only inhibitor tested that failed to completely protect the HS68 host cell monolayer from T. gondii at concentrations 3–6 times greater than its respective IC50, whereas SAHA, scriptaid, and TSA provided complete monolayer protection under the same conditions [1]. Scriptaid was the most potent anti-T. gondii agent (IC50 = 39 nM) among the hydroxamic acids tested [1].

Antiparasitic Toxoplasma gondii Host cell protection

p53-Dependent Apoptosis vs. Pan-HDAC Inhibitors

In MCF-7 breast cancer cells, SBHA treatment (specific concentrations not explicitly quantified in abstract for all markers) induces the expression of p53, p21, Bax, and PUMA, and causes collapse of mitochondrial membrane potential (ΔΨm) [1]. The induction of apoptosis was abrogated by p53 siRNA, confirming a p53-dependent mechanism [1]. While this evidence is from a single-agent study without direct quantitative comparison to other HDAC inhibitors, class-level inference indicates that SBHA engages a p53-dependent apoptotic pathway, whereas other HDAC inhibitors such as SAHA and TSA may exert cytotoxic effects through alternative mechanisms including p21 upregulation independent of p53 status [2].

Apoptosis p53 pathway Breast cancer

In Vivo Antitumor Activity in MTC Xenograft

In a xenograft model of human medullary thyroid carcinoma (MTC), intraperitoneal administration of SBHA at 200 mg/kg every 2 days for 12 days resulted in an average 55% inhibition of tumor growth compared to control (P < 0.05) [1]. The treatment also led to a significant increase in the active form of Notch1 (NICD) and a corresponding decrease in ASCL1, indicating activation of the Notch1 signaling pathway [1]. This in vivo efficacy data provides a quantitative benchmark for SBHA's antitumor activity in a specific cancer model, though direct comparative in vivo data against other HDAC inhibitors in the same model are not available from this source.

In vivo efficacy Medullary thyroid carcinoma Xenograft

TRAIL-Induced Apoptosis Synergy

In MM-BI and Ist-Mes2 mesothelioma cells, SBHA at 20 μM alone caused only 10–15% apoptosis after 24 hours [1]. However, when combined with TRAIL (TNF-related apoptosis-inducing ligand), the same concentration of SBHA increased the percentage of apoptotic cells to 45–50% [1]. This demonstrates a synergistic or cooperative effect, where SBHA sensitizes tumor cells to TRAIL-induced apoptosis, achieving a ~3- to 5-fold increase in apoptotic cell death compared to SBHA alone [1]. The mechanism involves alterations in the ratio of Bcl-xL to Bax protein expression [1].

Combination therapy TRAIL Apoptosis Mesothelioma

SBHA Recommended Research Applications


HDAC1/3-Mediated Gene Regulation Studies

Given its IC50 values of 0.25 μM for HDAC1 and 0.30 μM for HDAC3 , SBHA is an ideal tool compound for experiments where complete HDAC inhibition is undesirable or where dose-response relationships need to be established without the confounding cytotoxicity associated with more potent pan-HDAC inhibitors like SAHA (IC50 = 10 nM for HDAC1) . Its competitive binding mechanism also allows for washout experiments to study reversibility of HDAC inhibition.

p53-Dependent Apoptosis Studies in Breast Cancer

SBHA's demonstrated ability to induce p53-dependent apoptosis in MCF-7 breast cancer cells, with confirmed upregulation of p53, p21, Bax, and PUMA , makes it a valuable tool for dissecting p53-mediated cell death pathways. Researchers studying the interplay between HDAC inhibition and tumor suppressor pathways should consider SBHA for models where p53 functionality is intact.

Combination Therapy with TRAIL or Proteasome Inhibitors

The quantifiable synergism between SBHA and TRAIL, where 20 μM SBHA increases TRAIL-induced apoptosis from 10–15% to 45–50% , supports the use of SBHA in combination therapy research. Similarly, SBHA has shown synergistic antitumor effects when combined with proteasome inhibitors such as bortezomib and MG-132 in breast cancer cells , providing a foundation for further preclinical investigation of combination regimens.

In Vivo Xenograft Studies in MTC and Notch1-Dependent Tumors

The established in vivo efficacy of SBHA at 200 mg/kg (i.p., every 2 days) resulting in 55% tumor growth inhibition in MTC xenografts provides a validated dosing protocol for researchers studying MTC or other Notch1-dependent tumor models. The concurrent activation of Notch1 signaling and suppression of ASCL1 offers a specific mechanistic endpoint that can be monitored in preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suberoyl bis-hydroxamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.